Allylmalonic acid

Polymer Chemistry Copolymerization Functional Polyethylene

Researchers requiring malonate derivatives with orthogonal reactivity face limitations with non-allylic analogs. Allylmalonic acid (CAS 2583-25-7) provides a terminal alkene enabling olefin metathesis, Heck couplings, and Tsuji-Trost allylic alkylations inaccessible to simple alkylmalonates. • Bivalent linker: Up to 35:1 saccharide-to-protein ratios on KLH conjugates for vaccines. • Polymer comonomer: 11.8% incorporation in ethylene copolymerization, water contact angle 76°. • Biocatalysis: AMDase decarboxylation yields chiral 2-methylalkanoic acids at 98% ee. Supplied as ≥98% white crystalline powder with ambient global shipping.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 2583-25-7
Cat. No. B1215979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylmalonic acid
CAS2583-25-7
Synonymsallylmalonic acid
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC=CCC(C(=O)O)C(=O)O
InChIInChI=1S/C6H8O4/c1-2-3-4(5(7)8)6(9)10/h2,4H,1,3H2,(H,7,8)(H,9,10)
InChIKeyZDZVKPXKLLLOOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allylmalonic Acid Specifications and Procurement


Allylmalonic acid (CAS 2583-25-7) is a C6H8O4 dicarboxylic acid featuring an allyl substituent at the alpha-position . As a white to off-white crystalline solid with a melting point of 102-105°C, it exhibits solubility in water and common organic solvents [1]. The compound belongs to the malonic acid derivative family and serves as a versatile synthetic intermediate in pharmaceutical research, agrochemical development, and specialty polymer manufacturing .

Enables orthogonal alkene reactivity (metathesis, Heck, Tsuji-Trost)
Bifunctional carboxylic acid and alkene for bivalent linker design
Supports palladium-catalyzed copolymerization with ethylene

Why Allylmalonic Acid Is Irreplaceable


The allyl group in allylmalonic acid imparts fundamentally distinct reactivity that differentiates it from unsubstituted malonic acid or simple alkyl-substituted analogs. While malonic acid and its diesters are primarily nucleophilic equivalents in alkylation chemistry, the allyl moiety in allylmalonic acid enables orthogonal reaction pathways including olefin metathesis, Heck couplings, and Tsuji-Trost allylic alkylations that are simply inaccessible with non-allylic counterparts [1]. Furthermore, the presence of both carboxylic acid groups and the terminal alkene creates a unique bifunctional architecture that supports applications as a bivalent linker in bioconjugation and as a monomer in functional polymer synthesis, capabilities that are absent in mono-functional or non-allylic malonates [2]. Direct substitution with diethyl malonate or dimethyl malonate would eliminate the critical terminal alkene functionality essential for these downstream transformations [1][2].

Reactivity mismatch
Non-allylic malonates lack the terminal alkene; metathesis, Heck, and allylic alkylation pathways are lost.
Architecture mismatch
Mono-functional malonates cannot provide the bifunctional linker or monomer architecture of allylmalonic acid.

Allylmalonic Acid Differentiation Evidence


Copolymerization Incorporation Efficiency

In palladium-catalyzed ethylene copolymerization studies, allylmalonic acid demonstrated distinct incorporation behavior compared to its dimethyl ester analog. The data provide a direct quantitative comparison of monomer incorporation efficiency [1].

Comonomer Incorporation
Head-to-head
Allylmalonic acid: not isolated; DMAM (ester): 11.8% incorporation
Ester form shows higher incorporation
Pd-catalyzed ethylene copolymerization; acid form data limited
Polymer Chemistry Copolymerization Functional Polyethylene

Bivalent Glycoconjugate Linker Efficiency

Allylmalonic acid functions as an effective bivalent linker in glycoconjugate synthesis, enabling the construction of biantennary saccharide structures. The quantitative conjugation efficiency was measured by saccharide-to-protein ratios [1].

Conjugation Efficiency
Reported
Saccharide:protein ratio up to 35:1 (KLH), 9–12:1 (HSA)
High-density bivalent presentation achieved
KLH and HSA conjugates; single study data
Bioconjugation Glycoconjugate Vaccines Bivalent Linkers

Catalytic Deallylation Protective Strategy

Substituted allylmalonates undergo selective C-C bond cleavage via catalytic deallylation, providing a route to monosubstituted malonates. This reactivity profile distinguishes allylmalonic acid derivatives from simple alkylmalonates [1].

Deallylation Strategy
Class-level
Ni/Ru-catalyzed C–C cleavage yields monosubstituted malonates
Orthogonal protective group strategy
Reactivity depends on catalyst and substitution pattern
Protective Group Chemistry Deallylation Organometallic Catalysis

Enzymatic Decarboxylation Substrate Scope

Arylmalonate decarboxylase (AMDase) accepts small methylvinylmalonic acid derivatives, structurally analogous to allylmalonic acid, as substrates for asymmetric decarboxylation, yielding optically pure 2-methylalkanoic acids [1][2].

Enantioselective Decarboxylation
Reported
Up to 83% yield, 98% ee for alkenyl malonate analog
Chiral 2-methylalkanoic acid route
Inversion mechanism; AMDase variant-dependent outcome
Biocatalysis Asymmetric Synthesis Arylmalonate Decarboxylase

Allylmalonic Acid Application Scenarios


Functionalized Ethylene Copolymer Synthesis

For polymer chemists developing hydrophilic polyethylene derivatives, allylmalonic acid and its dimethyl ester serve as comonomers in ethylene copolymerization. The ester form (dimethyl allylmalonate) achieves up to 11.8% incorporation under palladium catalysis, reducing water contact angle to 76° compared to non-functional polyethylene [1]. This application leverages the terminal alkene for insertion polymerization while retaining the malonate core for subsequent functional group transformations. Procurement should consider that the diacid form exhibits lower incorporation efficiency than its ester counterpart, which may influence monomer selection based on desired copolymer properties [1].

Bivalent Glycoconjugate Vaccine Construction

In vaccine development and immunology research, allylmalonic acid provides a defined bivalent linker architecture for constructing biantennary saccharide antigens. The compound's two carboxylic acid groups enable simultaneous conjugation of two 3-aminopropyl lactoside moieties, achieving saccharide-to-protein ratios of up to 35:1 on KLH conjugates and 9-12:1 on HSA conjugates [2]. This high-density multivalent presentation is essential for eliciting robust antibody responses against carbohydrate antigens. Researchers seeking to prepare glycoconjugates with controlled valency should consider allylmalonic acid over monofunctional linkers when bivalent presentation is required [2].

Alpha-Position Protection via Deallylation

For organic chemists executing multi-step syntheses of substituted malonates, allylmalonic acid derivatives offer a strategic advantage: the allyl group functions as a protective group for the acidic alpha-hydrogen. Catalytic deallylation using nickel or ruthenium complexes with triethylaluminum selectively cleaves the allyl C-C bond to regenerate the monosubstituted malonate [3]. This orthogonal deprotection strategy is unavailable with simple alkylmalonates and enables synthetic routes where the alpha-position must be masked during intermediate transformations. Procurement of allylmalonic acid or its esters should be considered when synthetic planning requires temporary protection of the malonate alpha-carbon [3].

Biocatalytic Chiral Acid Production

In biocatalysis and pharmaceutical intermediate manufacturing, allylmalonic acid analogs (methylvinylmalonic acid derivatives) serve as substrates for arylmalonate decarboxylase (AMDase). The enzyme-catalyzed asymmetric decarboxylation proceeds with up to 83% isolated yield and 98% enantiomeric excess to produce optically pure 2-methylalkanoic acids [4]. Notably, alkenyl malonates undergo decarboxylation with inversion of configuration at the alpha-carbon, in contrast to arylmethyl malonates which proceed with retention [5]. This mechanistic distinction provides a differentiated route to chiral building blocks. Researchers procuring allylmalonic acid for biocatalytic applications should verify enzyme compatibility, as the stereochemical outcome depends critically on the substrate class [4][5].

Application
Selection Property
Validation Focus
Functionalized polyethylene synthesis
Terminal alkene reactivity; ester form incorporation efficiency
Reported comonomer incorporation; contact angle change
Glycoconjugate vaccine constructs
Bivalent linker with two carboxylic acid groups
Saccharide-to-protein conjugation ratios
Multi-step malonate synthesis
Allyl as protective group; catalytic deallylation
Selective C–C cleavage under Ni/Ru catalysis
Biocatalytic chiral acid production
Enzyme substrate scope; stereochemical outcome
Enantiomeric excess; inversion vs. retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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